molecular formula C22H24F3N3OS B2887392 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide CAS No. 488708-78-7

2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide

Cat. No. B2887392
CAS RN: 488708-78-7
M. Wt: 435.51
InChI Key: WLWWWVVSZQHQDN-UHFFFAOYSA-N
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Description

“2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide” is a chemical compound . It is related to adamantane derivatives, which have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the searched resources .

Scientific Research Applications

Quantum Chemistry

The compound’s structure is suitable for quantum-chemical calculations to investigate electronic structures and reaction mechanisms. This can provide insights into the behavior of similar organic compounds and their potential uses in various chemical transformations.

Each of these applications leverages the unique properties of the compound, such as the stability of the adamantane core and the reactivity of the functional groups attached to it. The compound’s versatility opens up numerous avenues for exploration in scientific research .

Future Directions

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties, making them of interest in various fields . Future research may focus on developing new synthesis methods, exploring novel applications, and investigating the properties of these compounds in more detail.

properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c23-22(24,25)17-6-18(21-7-12-3-13(8-21)5-14(4-12)9-21)28-20(16(17)10-26)30-11-19(29)27-15-1-2-15/h6,12-15H,1-5,7-9,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWWVVSZQHQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide

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